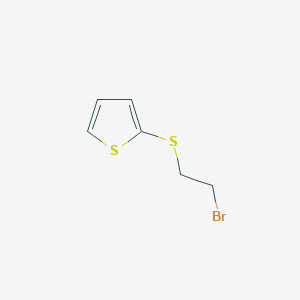

2-(2-Bromoethylthio)-thiophene

Descripción general

Descripción

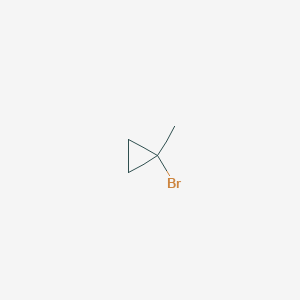

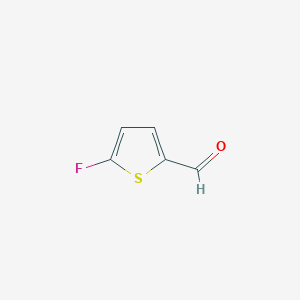

2-(2-Bromoethylthio)-thiophene is a useful research compound. Its molecular formula is C6H7BrS2 and its molecular weight is 223.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Thiophene oligomers, including those related to 2-(2-Bromoethylthio)-thiophene, have been synthesized using a solvent-free, microwave-assisted method. This technique offers a rapid and environmentally friendly approach for synthesizing thiophene oligomers, which are valuable in various applications, including material science and electronics. For instance, quaterthiophene and quinquethiophene were obtained in significantly reduced times, showcasing the efficiency of this method (Melucci, Barbarella, & Sotgiu, 2002).

Regioselective Synthesis

Another application involves the regioselective synthesis of oligothiophenes. By metalating 3-substituted thiophenes and coupling them with bromothiophene using a nickel catalyst, researchers have been able to iteratively grow thiophene oligomers. This method has significant implications in the synthesis of organic dye molecules for photovoltaic cells, demonstrating the potential of thiophene derivatives in renewable energy technologies (Tanaka et al., 2011).

Lithium Ion Batteries

Thiophene derivatives, including those related to this compound, have been explored as functional additives in lithium ion batteries, particularly for high-voltage operations. These derivatives form a protective layer on the cathode surface, improving the cycling stability of high-voltage lithium-ion batteries (Xia, Xia, & Liu, 2015).

Polymer Synthesis and Characterization

The autopolymerization of brominated thiophene derivatives, including those similar to this compound, has been studied for the development of new polymer materials. This research provides valuable insights into the polymerization mechanisms and the design of monomers for various applications (Nishimura et al., 2020).

Electrochemical Applications

The study of thiophene derivatives extends to electrochemical applications, where they have been used as photostabilizers for rigid poly(vinyl chloride). This research has shown that certain thiophene derivatives can significantly reduce the level of photodegradation, making them valuable in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).

Organic Photovoltaic Cells

Thiophene derivatives have been employed in the modification of carbon nanotubes for use in organic photovoltaic cells. The covalent attachment of thiophenes to carbon nanotubes enhances their solubility and dispersion, thereby improving the efficiency of polymer-fullerene photovoltaic cells (Stylianakis, Mikroyannidis, & Kymakis, 2010).

Mecanismo De Acción

Target of Action

It is known that bromoethyl compounds often interact with various biological targets, including enzymes and receptors, through covalent bonding .

Mode of Action

The mode of action of 2-(2-Bromoethylthio)-thiophene involves its interaction with its targets. The bromoethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with its targets . This interaction can result in changes to the target’s function, potentially altering cellular processes .

Biochemical Pathways

Bromoethyl compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The bromoethyl group in the compound can potentially enhance its lipophilicity, which may influence its absorption and distribution .

Result of Action

The interaction of bromoethyl compounds with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution. In one study, 2-bromoethylthiobenzenes, which are structurally similar to this compound, were found to be hardly soluble in water, and an acetone-water mixture was used as the solvent for the reaction .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-bromoethylsulfanyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLUBLURAWVYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480208 | |

| Record name | 2-(2-bromoethylthio)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55697-88-6 | |

| Record name | 2-(2-bromoethylthio)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)